molecular formula C10H20ClN B15057515 (R)-2-Cyclohexylpyrrolidine hydrochloride CAS No. 1384268-81-8

(R)-2-Cyclohexylpyrrolidine hydrochloride

Cat. No.: B15057515
CAS No.: 1384268-81-8
M. Wt: 189.72 g/mol
InChI Key: GXXVFHWEVFUVIZ-HNCPQSOCSA-N
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Description

®-2-Cyclohexylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by a cyclohexyl group attached to the pyrrolidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Cyclohexylpyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and a suitable pyrrolidine precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Cyclohexylpyrrolidine hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-2-Cyclohexylpyrrolidine hydrochloride is optimized for large-scale synthesis. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysis: Employing metal-catalyzed reactions to enhance the efficiency and selectivity of the synthesis.

    Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure reproducibility and quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Cyclohexylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.

    Hydrohalogenation: Reacts with hydrohalic acids to form halogenated derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as alkyl halides or amines, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, oxidized or reduced derivatives, and halogenated compounds.

Scientific Research Applications

®-2-Cyclohexylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Cyclohexylpyrrolidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Binds to receptors or enzymes, modulating their activity.

    Pathways Involved: Influences biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Cyclohexylpyrrolidine hydrochloride: The enantiomer of ®-2-Cyclohexylpyrrolidine hydrochloride, with different stereochemistry.

    Cyclohexylamine: A simpler analog without the pyrrolidine ring.

    Pyrrolidine: The parent compound without the cyclohexyl group.

Uniqueness

®-2-Cyclohexylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of both the cyclohexyl group and the pyrrolidine ring, which confer specific chemical and biological properties not found in its analogs.

Properties

CAS No.

1384268-81-8

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(2R)-2-cyclohexylpyrrolidine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m1./s1

InChI Key

GXXVFHWEVFUVIZ-HNCPQSOCSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2CCCN2.Cl

Canonical SMILES

C1CCC(CC1)C2CCCN2.Cl

Origin of Product

United States

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